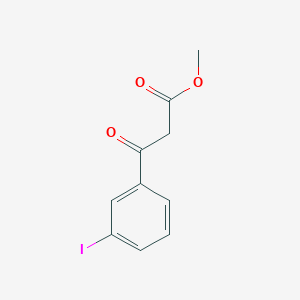

Methyl 3-(3-iodophenyl)-3-oxopropanoate

Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, the strategic construction of complex molecular architectures relies on the use of versatile and reactive building blocks. Among these, compounds bearing β-keto ester and aryl halide functionalities are of paramount importance. β-keto esters are recognized as crucial synthons due to their dual reactive sites, possessing both electrophilic and nucleophilic characteristics. researchgate.net This allows them to participate in a wide array of chemical transformations for forming intricate carbon skeletons. fiveable.mefiveable.me

Aryl halides, which are aromatic compounds containing a halogen atom bonded to the aromatic ring, serve as fundamental precursors in a multitude of synthetic applications. wikipedia.orgiitk.ac.inchemistrylearner.com They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.melibretexts.org The specific compound, Methyl 3-(3-iodophenyl)-3-oxopropanoate, incorporates both of these valuable moieties. This unique combination positions it as a highly versatile intermediate, enabling chemists to perform sequential or orthogonal reactions to build molecular complexity, making it a subject of significant interest in the design of novel synthetic pathways.

| Chemical Properties of this compound | |

| Molecular Formula | C₁₀H₉IO₃ |

| Monoisotopic Mass | 303.95963 Da |

| SMILES | COC(=O)CC(=O)C1=CC(=CC=C1)I |

| InChI Key | KWKDVTLCPLPCLT-UHFFFAOYSA-N |

| Predicted XlogP | 2.3 |

| Data sourced from PubChem. uni.lu |

Strategic Importance of the β-Keto Ester Moiety in Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. amazonaws.com The β-keto ester moiety is a powerful tool in this process due to its predictable and versatile reactivity. youtube.com The 1,3-dicarbonyl arrangement is a key structural motif that chemists identify during retrosynthesis, often leading to a disconnection via the Claisen condensation reaction, which is a classic method for its formation. researchgate.netyoutube.com

The strategic value of the β-keto ester lies in the acidity of the α-protons situated between the two carbonyl groups. Deprotonation with a base generates a stabilized enolate, a potent carbon nucleophile that can react with a wide range of electrophiles. fiveable.me This allows for the straightforward introduction of alkyl or acyl groups at the α-position. Furthermore, the ester group can be selectively hydrolyzed and subsequently decarboxylated, a process that efficiently yields a ketone. youtube.comnih.gov This synthetic sequence provides a reliable method for synthesizing substituted ketones, making the β-keto ester a highly valuable and strategic synthon in the planning of complex synthetic routes. youtube.com

Significance of Aryl Iodides in Synthetic Transformations

Aryl halides are cornerstones of modern synthetic chemistry, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. fiveable.menih.gov Among the common aryl halides, aryl iodides hold a special significance. The carbon-iodine (C-I) bond is weaker and more polarizable than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This inherent reactivity makes aryl iodides superior substrates in many catalytic cycles, particularly those involving palladium, copper, and gold catalysts. researchgate.netacs.org

This enhanced reactivity often allows for cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to other aryl halides. fiveable.me Aryl iodides are highly effective partners in a wide range of named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. fiveable.meresearchgate.net While they have historically presented challenges in certain transformations like palladium-catalyzed C-N couplings, recent advancements in ligand and catalyst design have largely overcome these limitations. nih.gov The reliable and high reactivity of the aryl iodide group makes it a preferred choice for chemists aiming to efficiently construct carbon-carbon and carbon-heteroatom bonds.

| General Reactivity of Aryl Halides in Cross-Coupling | |

| Aryl Halide (Ar-X) | General Reactivity Trend |

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-Cl | Lowest |

| Ar-F | Generally unreactive (requires special conditions) |

| This trend reflects the bond dissociation energies (C-X) and the ease of oxidative addition in typical catalytic cycles. |

Historical Development of Related Chemical Scaffolds in Academic Research

The development of chemical scaffolds related to this compound is rooted in two major historical advancements in organic chemistry. The first is the chemistry of β-dicarbonyl compounds, which began in the late 19th century with the discovery of the Claisen condensation. researchgate.net This reaction provided the first reliable method for synthesizing β-keto esters, opening the door to the exploration of their rich enolate chemistry and their use as foundational building blocks in synthesis.

The second major advancement was the emergence of transition metal-catalyzed cross-coupling in the latter half of the 20th century. The development of reactions like the Heck reaction (1960s) and the Suzuki reaction (late 1970s) revolutionized the way chemists approached the synthesis of biaryl compounds and other complex molecules, establishing aryl halides as indispensable precursors. fiveable.menih.gov Over the decades, the scope and efficiency of these reactions were dramatically improved through the development of new catalysts and ligands. The work of pioneers like Jiro Tsuji, who explored palladium-catalyzed reactions of allylic β-keto carboxylates, further bridged these two fields, expanding the synthetic utility of these scaffolds. nih.gov The existence and synthetic potential of molecules like this compound are a direct consequence of the maturation and intersection of these two powerful areas of organic chemistry.

| Key Named Reactions | |

| Reaction Class | Description |

| Claisen Condensation | A carbon-carbon bond forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, often used to synthesize β-keto esters. fiveable.me |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for forming C-C bonds. fiveable.me |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. fiveable.me |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. |

Current Research Gaps and Opportunities Pertaining to this compound

While the individual chemistries of β-keto esters and aryl iodides are well-established, specific research detailing the synthesis and application of this compound is not extensively documented in academic literature. uni.lu This represents not a deficiency, but a significant opportunity. The primary research gap is the underutilization of this specific bifunctional molecule as a strategic building block in documented synthetic campaigns.

The opportunities for this compound are vast and span multiple areas of chemical science:

Drug Discovery and Medicinal Chemistry : The dual functionality of this molecule makes it an ideal scaffold for the synthesis of compound libraries. The aryl iodide serves as a handle for diversification via cross-coupling reactions, while the β-keto ester moiety can be used to construct a wide variety of heterocyclic systems (such as pyrimidines, pyrazoles, or quinolones) known to be prevalent in biologically active molecules. This allows for the systematic exploration of chemical space around a core structure.

Synthesis of Novel Heterocycles : The intramolecular or intermolecular condensation of the β-keto ester can be combined with a subsequent or prior cross-coupling reaction at the aryl iodide position. This strategy enables the rapid assembly of complex, functionalized heterocyclic compounds that would be difficult to access through other synthetic routes.

Materials Science : The aryl iodide functionality can be exploited in the synthesis of novel polymers and functional materials. For instance, it can be used in polymerization reactions or to anchor the molecule to surfaces or other materials. The β-keto ester portion could then be modified to fine-tune the electronic, optical, or physical properties of the resulting material, analogous to how related bromo-compounds are used in specialty polymers. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDVTLCPLPCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260969-02-6 | |

| Record name | 260969-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 3 Iodophenyl 3 Oxopropanoate

Esterification Routes for β-Keto Esters with Aryl Halides

The formation of β-keto esters often involves the reaction of an enolate or its equivalent with an acylating agent. In the context of synthesizing methyl 3-(3-iodophenyl)-3-oxopropanoate, these methods are adapted to incorporate the 3-iodobenzoyl moiety.

Direct Acylation Strategies

Direct acylation involves the reaction of a pre-formed enolate of a methyl ester with a derivative of 3-iodobenzoic acid. A common approach is the use of an acyl halide, such as 3-iodobenzoyl chloride, as the electrophile. The reaction is typically carried out in the presence of a strong, non-nucleophilic base to generate the enolate of methyl acetate (B1210297) or a related methyl ester.

Another strategy involves the decarboxylative Claisen condensation. This method utilizes substituted malonic acid half oxyesters as pronucleophiles, which react with various acyl donors, including acyl chlorides and acid anhydrides. organic-chemistry.org This approach allows for the synthesis of functionalized α-substituted β-keto esters.

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl acetate | 3-Iodobenzoyl chloride | Strong non-nucleophilic base (e.g., LDA) | This compound |

| Substituted malonic acid half oxyester | 3-Iodobenzoyl chloride | Magnesium enolate | α-substituted this compound |

Condensation-Based Approaches

The Claisen condensation is a classical and powerful method for the formation of β-keto esters. libretexts.org This reaction involves the self-condensation of an ester having an α-hydrogen in the presence of a strong base to form a β-keto ester. libretexts.org For the synthesis of this compound, a crossed Claisen condensation would be employed. libretexts.org In this variation, an ester without α-hydrogens, such as methyl 3-iodobenzoate, is reacted with an ester containing α-hydrogens, like methyl acetate, in the presence of a suitable base. libretexts.orgyoutube.com The choice of base is critical to prevent side reactions like saponification; alkoxides corresponding to the alcohol portion of the ester are often used. libretexts.org

Titanium-mediated Claisen condensations, known as Ti-Claisen condensations, offer an efficient and practical alternative for synthesizing β-keto esters. organic-chemistry.orgkwansei.ac.jp These reactions can be performed under milder conditions compared to traditional base-mediated methods.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Methyl 3-iodobenzoate | Methyl acetate | Sodium methoxide | This compound |

| Methyl 3-iodobenzoate | Methyl acetate | TiCl₄ and Et₃N | This compound |

Carbonylative Strategies for β-Keto Ester Formation

Carbonylative reactions provide an elegant and atom-economical approach to the synthesis of carbonyl-containing compounds, including β-keto esters. These methods typically involve the introduction of a carbonyl group (CO) into an organic molecule using transition metal catalysts.

Transition-Metal-Catalyzed Carbonylation Reactions

Transition-metal-catalyzed carbonylation reactions are a powerful tool in organic synthesis for the introduction of a carbonyl group. sioc-journal.cnethernet.edu.et Palladium-catalyzed carbonylation of aryl halides has been extensively studied and applied in the synthesis of various carbonyl compounds. acs.org In the context of this compound synthesis, a potential route involves the palladium-catalyzed carbonylative coupling of 3-iodoanisole with a suitable methyl ketone enolate or a related nucleophile.

Recent advancements have also explored the use of non-noble metal catalysts, such as low-valent tungsten, for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov These methods offer a more sustainable and cost-effective alternative to palladium-based systems. Furthermore, carbon monoxide surrogates can be employed in these reactions, avoiding the handling of gaseous CO. researchgate.net

Aromatic β-keto esters have been synthesized via a carbonylative cross-coupling reaction of alkyl iodides and arylboronic acids in the presence of a palladium catalyst. rsc.org This carbonylative Suzuki-Miyaura coupling provides a convergent approach to this class of compounds. rsc.orgresearchgate.net

| Aryl Halide | Coupling Partner | Catalyst | Product |

| 3-Iodoanisole | Methyl ketone enolate | Palladium complex | This compound |

| 3-Iodoanisole | Methanol (B129727) | W(CO)₆/PPh₃ | Methyl 3-iodobenzoate (intermediate) |

| α-Iodo ester | 3-Iodophenylboronic acid | Palladium complex | This compound |

Ligand Design for Enhanced Selectivity in Carbonylation

The choice of ligand is crucial in transition-metal-catalyzed carbonylation reactions as it significantly influences the catalyst's activity, stability, and selectivity. Bidentate phosphine ligands, such as Xantphos, are often employed in palladium-catalyzed carbonylations to promote efficient conversion and selectivity. d-nb.info The design of ligands that can facilitate the key steps of the catalytic cycle, namely oxidative addition, CO insertion, and reductive elimination, is an active area of research. For instance, in the palladium-catalyzed β-arylation of α-keto esters, sterically hindered and electron-rich phosphine ligands like tri-tert-butylphosphine have been shown to be effective. nih.govorganic-chemistry.org The development of air-stable ligand precursors also enhances the practicality of these methods for larger-scale synthesis. organic-chemistry.org

Cross-Coupling Methodologies for Aryl Iodide Incorporation

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The incorporation of the 3-iodophenyl moiety can be achieved through various palladium-catalyzed cross-coupling reactions.

A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nobelprize.org To synthesize a precursor to this compound, one could couple 1,3-diiodobenzene with a suitable boronic ester derivative of a protected β-keto ester, followed by deprotection.

Another powerful method is the Negishi cross-coupling, which utilizes organozinc reagents. nobelprize.org These reactions are known for their high functional group tolerance. The Stille cross-coupling, employing organotin reagents, also offers a viable route, although the toxicity of tin compounds is a concern. nobelprize.org

More recently, palladium-catalyzed β-arylation of α-keto esters has emerged as a direct method to form the C-C bond between the aryl group and the β-position of the keto ester. nih.govorganic-chemistry.org This approach utilizes a catalyst system derived from a palladium precursor and a suitable phosphine ligand to couple α-keto ester enolates with aryl bromides or iodides. nih.govorganic-chemistry.org

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product (or precursor) |

| Suzuki-Miyaura | 1,3-Diiodobenzene | Boronic ester of a protected β-keto ester | Palladium catalyst + Base | Protected precursor to this compound |

| Negishi | 3-Iodoaryl halide | Organozinc reagent of a methyl ketoacetate derivative | Palladium catalyst | This compound |

| β-Arylation | 3-Iodophenyl bromide/iodide | α-Keto ester enolate | Pd₂(dba)₃ + P(tBu)₃ | This compound |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, several palladium-catalyzed strategies can be envisioned, primarily revolving around carbonylative coupling reactions.

The most direct approach is the palladium-catalyzed carbonylative cross-coupling of 3-iodoanisole. In this type of reaction, carbon monoxide is inserted into a palladium(II)-aryl intermediate, which is formed from the oxidative addition of the aryl iodide to a palladium(0) species. scielo.br The resulting acyl-palladium complex then reacts with a suitable nucleophile, such as the enolate of methyl acetate or a related equivalent, to furnish the desired β-ketoester. scielo.br The general pathway involves the oxidative addition of the aryl halide to Pd(0), CO insertion to form an acyl-palladium complex, and subsequent reaction with a nucleophile. scielo.br

Key parameters for a successful carbonylative coupling include the choice of palladium catalyst, ligands, base, and solvent. Catalysts such as palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The selection of a phosphine ligand is often crucial for stabilizing the catalytic species and promoting the desired reactivity.

| Catalyst System | Nucleophile | CO Source | Typical Conditions | Potential Outcome |

| Pd(OAc)₂ / Phosphine Ligand | Methyl acetate enolate | CO gas (1-10 atm) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, Dioxane), 80-120 °C | Good to excellent yield of the target β-ketoester. |

| PdCl₂(dppf) | Methyl acetoacetate dianion | CO gas | Base, Solvent (e.g., DMF) | Formation of the desired product via acylation. |

| Pd(TFA)₂ / DPPP | Benzyl alcohol (model) | Dimethyl Carbonate (DMC) | Base (Cs₂CO₃), DMC as solvent and CO source surrogate | Provides an alternative, safer route avoiding gaseous CO. scielo.br |

An alternative two-step strategy involves a Sonogashira coupling followed by hydration. wikipedia.org In this sequence, 3-iodoacetophenone would first be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium-copper co-catalytic system. wikipedia.orgorganic-chemistry.org After deprotection, the resulting terminal alkyne can be hydrated, typically using acid and a mercury salt or via a gold- or ruthenium-catalyzed process, to yield the corresponding methyl ketone, which in this case would be the target β-ketoester framework after appropriate choice of starting alkyne.

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent one of the oldest classes of transition-metal-mediated C-C and C-heteroatom bond formations. nih.gov While the classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl, modern variations have expanded its scope significantly. byjus.comorganic-chemistry.orgwikipedia.org

For the synthesis of this compound, a copper-catalyzed coupling between 3-iodoanisole and an active methylene (B1212753) compound like methyl acetoacetate is a viable and historically significant approach. acs.org Early work by Hurtley demonstrated the coupling of malonates with aryl halides using copper-bronze or copper salts. nih.gov Modern protocols often utilize a copper(I) salt, such as CuI, in the presence of a base and often a ligand to facilitate the reaction at milder temperatures. organic-chemistry.org

The proposed mechanism involves the formation of an organocopper intermediate from the aryl iodide, which then undergoes reaction with the enolate of the β-ketoester. wikipedia.org The choice of ligand, such as a phenanthroline or a diamine, can be critical in solubilizing the copper species and accelerating the catalytic cycle.

Table of Copper-Mediated Coupling Parameters:

| Copper Source | Ligand (Example) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline (B135089) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-150 °C |

| Cu(OAc)₂·H₂O | None/TBAB | KOH | Water | 100 °C organic-chemistry.org |

These copper-mediated methods can be advantageous due to the lower cost and higher abundance of copper compared to palladium. However, they often require higher reaction temperatures and the substrate scope can sometimes be more limited. nih.gov

Alternative Transition-Metal-Catalyzed Coupling Systems

While palladium and copper dominate the landscape of cross-coupling chemistry, other transition metals like nickel and iron are emerging as powerful and more sustainable alternatives.

Nickel-Catalyzed Couplings: Nickel catalysts can often mimic the reactivity of palladium in cross-coupling reactions, including Ullmann-type couplings. wikipedia.org A nickel-catalyzed process for the synthesis of this compound would likely involve a Ni(0) catalyst, generated in situ from a Ni(II) precatalyst, which undergoes oxidative addition with 3-iodoanisole. The resulting aryl-nickel(II) species could then react with the enolate of methyl acetoacetate. Nickel catalysis can be particularly effective for coupling with less reactive aryl chlorides or for promoting challenging transformations.

Iron-Catalyzed Couplings: Iron is an attractive catalyst due to its low cost, low toxicity, and environmental abundance. Iron-catalyzed cross-coupling reactions have gained significant traction, although their application to the synthesis of β-ketoesters is less established. A potential pathway could involve the reaction of 3-iodobenzoyl chloride with a zinc or magnesium enolate of methyl acetate (a Negishi or Kumada-type coupling) catalyzed by an iron salt.

The development of these alternative metal-catalyzed systems is a key area of current research, driven by the desire for more economical and environmentally benign synthetic methods.

Stereoselective Synthesis of Enantiopure Analogues (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, its framework can be used as a scaffold for the synthesis of chiral derivatives, which are often of high value in medicinal chemistry. A common strategy to introduce chirality is the alkylation or functionalization at the C2 position (the α-carbon of the ketoester).

Asymmetric synthesis of these analogues can be achieved through several modern catalytic methods:

Chiral Phase-Transfer Catalysis: The enolate of the β-ketoester can be generated in a biphasic system and subsequently alkylated with an electrophile (e.g., benzyl bromide). A chiral phase-transfer catalyst, such as a chiral quaternary ammonium (B1175870) salt, can control the facial selectivity of the alkylation, leading to an enantiomerically enriched product.

Transition-Metal-Catalyzed Asymmetric Allylic Alkylation: The enolate can be reacted with an allylic electrophile in the presence of a chiral palladium or iridium catalyst to install a chiral allyl group at the C2 position.

Organocatalysis: Chiral amines or phosphoric acids can catalyze the asymmetric addition of the β-ketoester to electrophiles. For example, a chiral phosphoric acid could be used to catalyze the enantioselective Michael addition of the ketoester to an α,β-unsaturated aldehyde, creating two new stereocenters. beilstein-journals.org

Another approach involves the stereoselective reduction of the ketone functionality to a chiral alcohol. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., CBS reduction), or through catalytic asymmetric transfer hydrogenation using rhodium or ruthenium catalysts with chiral ligands. organic-chemistry.org These methods provide access to enantiopure β-hydroxy esters, which are valuable chiral building blocks.

Flow Chemistry and Continuous Processing Approaches for Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These benefits are particularly relevant for the synthesis of this compound, especially when using hazardous reagents like carbon monoxide.

Palladium-catalyzed carbonylation reactions are exceptionally well-suited to flow chemistry. vapourtec.comresearchgate.net Using specialized reactors, such as a "tube-in-tube" system, gaseous carbon monoxide can be safely introduced into the heated and pressurized liquid stream of the aryl iodide and catalyst. vapourtec.comresearchgate.net This setup minimizes the volume of pressurized gas, significantly improving safety compared to a large batch reactor. vapourtec.com It also ensures a constant and high concentration of CO in the liquid phase, which can accelerate reaction rates and improve efficiency.

Table of Flow Chemistry Advantages for Carbonylation:

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | High-pressure autoclave, large gas headspace, potential for leakage. | Small internal volume, low gas inventory, enhanced containment. vapourtec.com |

| Mass Transfer | Limited by gas-liquid interface stirring. | High surface-area-to-volume ratio, efficient gas dissolution. nih.gov |

| Temperature/Pressure | Slow heating/cooling, potential for thermal runaway. | Precise temperature control, rapid heating/cooling, access to higher T/P safely. nih.gov |

| Scalability | Difficult to scale, requires larger, specialized reactors. | "Scaling out" by running longer or using parallel reactors. acs.org |

Reaction Chemistry and Transformations of Methyl 3 3 Iodophenyl 3 Oxopropanoate

Reactivity Profiles of the β-Keto Ester Functionality

The β-keto ester group is a well-studied functional group in organic chemistry, known for its versatile reactivity. This reactivity stems from the presence of a ketone and an ester group separated by a methylene (B1212753) (-CH2-) group.

β-keto esters, including Methyl 3-(3-iodophenyl)-3-oxopropanoate, exist in a dynamic equilibrium between their keto and enol forms, a phenomenon known as keto-enol tautomerism. fiveable.melibretexts.org The keto form contains the carbonyl group (C=O), while the enol form is characterized by a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). fiveable.me

The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netlibretexts.org In many simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and a six-membered ring via intramolecular hydrogen bonding. libretexts.org While ketones are generally more likely to be in their enol form than esters, the presence of both functional groups allows for this equilibrium. libretexts.org

The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. libretexts.org

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom. libretexts.orglibretexts.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Non-polar solvents often favor the enol form. | The intramolecular hydrogen bond of the enol is less disrupted by non-polar solvents. |

| Conjugation | Extended conjugation stabilizes the enol form. | The C=C bond of the enol can participate in a larger π-system. |

| Hydrogen Bonding | Intramolecular hydrogen bonding strongly favors the enol. | Forms a stable, pseudo-aromatic six-membered ring. |

The carbonyl carbons of both the ketone and the ester in this compound are electrophilic and thus susceptible to nucleophilic attack. numberanalytics.com However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Nucleophilic addition reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com

The reaction typically proceeds via the formation of a tetrahedral intermediate. numberanalytics.com In the case of the ketone, this intermediate is usually protonated to yield an alcohol. For the ester, the reaction can lead to substitution of the methoxy (B1213986) group, especially with strong nucleophiles.

A key aspect of the reactivity of β-keto esters is conjugate addition, also known as 1,4-addition. pressbooks.publibretexts.org In this pathway, the nucleophile attacks the β-carbon of the enone system present in the enol tautomer, leading to a resonance-stabilized enolate intermediate. pressbooks.pubfiveable.me Subsequent protonation at the α-carbon yields the final product. pressbooks.pub

The methylene group situated between the two carbonyl groups is termed an "active methylene" group. egyankosh.ac.in The hydrogens on this carbon are significantly more acidic than typical alkane hydrogens because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. egyankosh.ac.inyoutube.com

This enhanced acidity makes the active methylene group a potent nucleophile in its deprotonated form, enabling a variety of condensation reactions.

Claisen Condensation: This is the ester equivalent of the aldol (B89426) condensation, where an ester enolate reacts with another ester molecule. egyankosh.ac.inyoutube.com While this compound is itself often a product of a Claisen-type condensation, its active methylene can participate in further reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine. jove.com The reaction proceeds through an enolate intermediate attacking the carbonyl compound, ultimately leading to a substituted olefin after dehydration. jove.com

Michael Addition: The enolate generated from the active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition fashion. egyankosh.ac.in

Transformations of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring provides a second major site of reactivity, distinct from the β-keto ester functionality. Aryl iodides are particularly valuable in synthesis due to the C-I bond's susceptibility to cleavage and participation in various coupling reactions.

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. masterorganicchemistry.com For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The 3-oxo-propanoate substituent on the phenyl ring is electron-withdrawing, which can facilitate nucleophilic attack. The mechanism involves the attack of a nucleophile on the carbon bearing the iodide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The aromaticity is then restored by the expulsion of the iodide leaving group. diva-portal.org The reactivity of halogens in this type of reaction often follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative halogens that polarize the C-X bond. youtube.com

The aryl iodide moiety is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ncsu.edu The general catalytic cycle for many of these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a key step of oxidative addition. wikipedia.orgunistra.fr

Oxidative Addition: In this step, a low-valent transition metal complex (commonly palladium(0) or nickel(0)) inserts into the carbon-iodine bond. wikipedia.orgnih.gov This process increases the oxidation state and coordination number of the metal center (e.g., Pd(0) to Pd(II)). wikipedia.orglibretexts.org Aryl iodides are more reactive towards oxidative addition than aryl bromides or chlorides. libretexts.org The reaction can proceed through a concerted pathway. nih.gov

Reductive Elimination: Following subsequent steps in the catalytic cycle (like transmetalation or migratory insertion), the two groups to be coupled are brought together on the metal center. Reductive elimination is the final step, where a new bond is formed between these two groups, and they are expelled from the metal complex, regenerating the low-valent catalyst. wikipedia.orglibretexts.org This step is the microscopic reverse of oxidative addition and results in a decrease in the metal's oxidation state. libretexts.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin compound | C-C |

These organometallic transformations provide powerful methods for elaborating the structure of this compound, allowing for the introduction of a wide variety of substituents at the 3-position of the phenyl ring.

Tandem Reactions and Cascade Processes Involving Multiple Reactive Sites

The dual reactivity of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.

One of the most powerful applications of this compound in tandem reactions is in the synthesis of heterocycles. The iodoaryl group can serve as a handle for transition metal-catalyzed cross-coupling reactions, which can be coupled with a subsequent reaction involving the β-ketoester. For instance, a Sonogashira coupling of the aryl iodide with a terminal alkyne can be followed by an intramolecular cyclization of the resulting intermediate, where the enolate of the β-ketoester attacks the newly introduced alkyne to form a fused heterocyclic system.

A hypothetical tandem reaction sequence is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne, Pd catalyst, Cu co-catalyst, Base | Methyl 3-(3-(alkynyl)phenyl)-3-oxopropanoate |

| 2 | Intramolecular Cyclization | Intermediate from Step 1, Base | Fused Heterocycle |

This strategy allows for the construction of various fused ring systems, depending on the nature of the alkyne and the reaction conditions. The initial palladium-catalyzed C-C bond formation is followed by a base-mediated cyclization, showcasing a true tandem process.

Cascade reactions, which are similar to tandem reactions but where the subsequent steps are triggered by the functionality formed in the initial step, can also be envisioned. For example, a Heck reaction with an alkene bearing a nucleophilic group could lead to an intermediate that spontaneously cyclizes.

Functional Group Interconversions of this compound

The two main functional groups in this compound, the aryl iodide and the β-ketoester, can undergo a variety of interconversions independently.

Reactions at the Aryl Iodide:

The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring.

| Reaction | Catalyst System | Reagent | Product |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | Methyl 3-(3-biphenyl)-3-oxopropanoate derivative |

| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | Methyl 3-(3-alkenylphenyl)-3-oxopropanoate |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne | Methyl 3-(3-alkynylphenyl)-3-oxopropanoate |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | Methyl 3-(3-aminophenyl)-3-oxopropanoate derivative |

| Stille Coupling | Pd catalyst | Organostannane | Methyl 3-(3-substituted-phenyl)-3-oxopropanoate |

| Ullmann Condensation | Cu catalyst, Base | Alcohol or Amine | Methyl 3-(3-phenoxyphenyl)-3-oxopropanoate or Methyl 3-(3-anilinophenyl)-3-oxopropanoate |

These reactions are highly valuable for creating libraries of compounds with diverse functionalities, which is particularly useful in medicinal chemistry and materials science.

Reactions of the β-Ketoester Moiety:

The β-ketoester functionality is known for its rich reaction chemistry. The active methylene group is acidic and can be readily deprotonated to form an enolate, which is a potent nucleophile.

Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of β,δ-diketoesters.

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones in the presence of a base to form α,β-unsaturated products.

Hantzsch Dihydropyridine Synthesis: The β-ketoester can participate in multicomponent reactions, such as the Hantzsch synthesis, to form dihydropyridines.

Decarboxylation: Upon hydrolysis of the ester and heating, the resulting β-ketoacid readily undergoes decarboxylation to yield a ketone, in this case, 3-iodoacetophenone.

Rearrangement Reactions and Their Mechanistic Implications

While specific rearrangement reactions of this compound are not extensively documented, the β-ketoester and aryl ketone functionalities can potentially undergo several types of rearrangements under specific conditions.

One possible rearrangement is the Favorskii rearrangement , which can occur with α-halo ketones in the presence of a base. Although the starting material is not an α-halo ketone, it could be a precursor to one via halogenation of the active methylene group. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. The presence of the 3-iodophenyl group could influence the regioselectivity of the ring-opening.

Another potential rearrangement is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester using a peroxyacid. In this case, the ketone of the β-ketoester could be oxidized. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product. The 3-iodophenyl group's migratory aptitude would be compared to that of the -CH₂COOCH₃ group. Generally, aryl groups have a higher migratory aptitude than alkyl groups.

A tandem oxidation/rearrangement of β-ketoesters to α-hydroxymalonic esters (tartronic esters) has been reported using molecular oxygen and a calcium iodide catalyst under visible light irradiation. nih.govresearchgate.net This reaction proceeds through an oxidative step followed by a rearrangement. While this specific reaction has not been documented for this compound, it represents a potential rearrangement pathway for this class of compounds.

The general mechanism for such a rearrangement is proposed to involve the formation of an α-hydroperoxy-β-ketoester, which then undergoes rearrangement with the migration of one of the ester groups.

Understanding these potential rearrangement pathways is crucial for predicting side products in other reactions and for designing novel synthetic routes that utilize these transformations to create new molecular scaffolds.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Precursor for the Synthesis of Complex Heterocyclic Compounds

The β-ketoester functionality of Methyl 3-(3-iodophenyl)-3-oxopropanoate is instrumental in the construction of numerous heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

The indole (B1671886) nucleus is a ubiquitous motif in pharmaceuticals and biologically active natural products. This compound is a suitable precursor for creating substituted indoles via the classic Fischer indole synthesis. In this reaction, the keto group of the β-ketoester undergoes condensation with a phenylhydrazine (B124118) derivative under acidic conditions to form a phenylhydrazone intermediate. This intermediate then undergoes a thermally or acid-catalyzed-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, to yield the indole ring.

The use of this specific ketoester leads to the formation of an indole with a methyl carboxylate group at the 2-position and the 3-iodophenyl moiety at the 3-position, providing a scaffold that can be further diversified through reactions at the iodine-bearing carbon.

Table 1: Plausible Reaction Scheme for Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Phenylhydrazine | Acid catalyst, Heat | Methyl 3-(3-iodophenyl)-1H-indole-2-carboxylate |

Pyrrole (B145914) and furan (B31954) rings are fundamental five-membered heterocycles found in many important compounds. This compound can be employed in several classical methods to synthesize these structures.

Hantzsch Pyrrole Synthesis: This is a four-component reaction that directly utilizes a β-ketoester. This compound can react with an α-haloketone (e.g., chloroacetone), ammonia, and a base to construct a highly substituted pyrrole ring. The resulting pyrrole would bear the 3-iodophenyl group, a methyl ester, and other substituents derived from the α-haloketone.

Feist-Benary Furan Synthesis: In this method, the enolate of the β-ketoester, generated by treatment with a base like pyridine (B92270) or sodium ethoxide, acts as a nucleophile. It attacks an α-haloketone, leading to an intermediate that subsequently cyclizes via an intramolecular nucleophilic substitution to form the furan ring. This approach yields furans with the 3-iodophenyl group and a methyl ester substituent, offering a route to densely functionalized furan systems.

Quinolines are bicyclic aromatic heterocycles prevalent in antimalarial drugs and other therapeutic agents. The β-ketoester group of this compound makes it an excellent component for established quinoline (B57606) syntheses.

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline (B41778) with a β-dicarbonyl compound under acidic conditions. The reaction of this compound with aniline would first form an enamine intermediate. Subsequent acid-catalyzed cyclization onto the aniline ring, followed by dehydration, yields a quinoline substituted with a methyl group and the 3-iodophenyl moiety.

Friedländer Synthesis: This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The reaction of this compound with 2-aminobenzaldehyde (B1207257) would proceed via an initial condensation followed by cyclization and dehydration to afford a quinoline-3-carboxylate derivative bearing the 3-iodophenyl group at the 2-position.

Building Block for Carbocyclic Ring Systems

Beyond heterocycles, this compound is a valuable tool for assembling carbocyclic structures, leveraging the reactivity of its active methylene (B1212753) group.

The formation of alicyclic rings is a cornerstone of organic synthesis, particularly in the construction of natural products and steroids. The Robinson annulation is a powerful method for forming six-membered rings, and this compound can serve as the key nucleophilic component.

In this two-step sequence, the enolate of the ketoester first engages in a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone. This reaction forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol (B89426) condensation under basic or acidic conditions to form a cyclohexenone ring. This process effectively builds a new six-membered alicyclic ring onto the ketoester fragment.

The carbon-iodine bond on the phenyl ring of this compound is a key feature for its use as a building block in constructing complex aromatic systems. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position. This functionality enables the late-stage diversification of molecules, where the core heterocyclic or carbocyclic structure is built first, followed by modification of the phenyl ring.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl system or a styrenyl derivative, respectively.

Heck Reaction: Coupling with an alkene to introduce a vinyl substituent onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond, a common structure in functional materials and complex natural products.

These reactions significantly expand the molecular complexity that can be achieved, transforming the initial building block into a diverse range of elaborate structures.

Table 2: Aromatic Ring Functionalization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-alkyne |

Role in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products remains a formidable challenge and a significant driver of innovation in organic chemistry. nih.gov The structural components of this compound make it a promising, though not yet widely documented, intermediate in the synthesis of certain classes of natural products, particularly those containing isocoumarin (B1212949) or related heterocyclic cores.

The β-ketoester functionality can be exploited for the formation of heterocyclic rings, while the 3-iodophenyl group serves as a handle for the introduction of further molecular complexity through various cross-coupling reactions. For instance, the palladium-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne could be a key step in the synthesis of polyketide natural products or those featuring an enyne moiety. wikipedia.orglibretexts.org Subsequent intramolecular cyclization could then furnish the core heterocyclic structure.

While specific examples of the total synthesis of a natural product employing this compound are not prevalent in the literature, its potential is underscored by the numerous synthetic strategies that rely on similar building blocks. The development of efficient routes to natural product analogues for structure-activity relationship (SAR) studies is another area where this compound could prove invaluable.

| Potential Reaction Type | Coupling Partner | Resulting Moiety | Relevance to Natural Products |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Precursor to polyketides, enynes |

| Suzuki Coupling | Boronic Acid/Ester | Biaryl | Found in various alkaloids and lignans |

| Heck Coupling | Alkene | Substituted Alkene | Common structural unit in natural products |

| Buchwald-Hartwig Amination | Amine | Arylamine | Core structure in many alkaloids |

Contributions to the Synthesis of Designed Molecules for Materials Science

The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic, optical, or self-assembly properties. The 3-iodophenyl group of this compound makes it an excellent candidate for incorporation into functional materials through palladium-catalyzed cross-coupling reactions. wikipedia.orgnanochemres.org

For example, Suzuki and Sonogashira coupling reactions can be employed to create conjugated systems, such as oligo(phenylene vinylene)s (OPVs) or oligo(phenylene ethynylene)s (OPEs), which are known for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nanochemres.orgresearchgate.net The β-ketoester portion of the molecule can be further modified to tune the electronic properties of the final material or to introduce specific functionalities for sensing or self-assembly.

The ability to precisely control the molecular architecture through these synthetic transformations allows for the rational design of materials with tailored properties. While the direct application of this compound in materials science is an emerging area, the versatility of its functional groups suggests a promising future.

| Material Class | Key Synthetic Reaction | Potential Application |

| Conjugated Polymers | Suzuki, Stille, or Heck Coupling | Organic Electronics (OLEDs, OPVs) |

| Dendrimers | Divergent or Convergent Synthesis | Light-Harvesting, Catalysis |

| Liquid Crystals | Anisotropic Molecular Design | Display Technologies |

| Fluorescent Probes | Functionalization of Core Scaffold | Chemical or Biological Sensing |

Scaffold for Combinatorial Chemistry Library Development

Combinatorial chemistry has become a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov The structure of this compound is well-suited for its use as a central scaffold in the generation of combinatorial libraries.

The aryl iodide provides a key point of diversification through a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgnanochemres.orgwikipedia.org Each of these reactions allows for the introduction of a different class of building blocks, leading to a vast array of structurally distinct products.

Furthermore, the β-ketoester functionality offers additional opportunities for modification. It can be alkylated, acylated, or used in condensation reactions to form various heterocyclic systems. This dual-point diversification strategy enables the creation of complex and three-dimensional molecular libraries from a single, readily accessible starting material.

Below is a table illustrating a hypothetical combinatorial library synthesis using this compound as the scaffold.

| Scaffold | Diversification Point 1 (Aryl Iodide) | Reaction Type | Building Blocks (R1) | Diversification Point 2 (β-Ketoester) | Reaction Type | Building Blocks (R2) |

| This compound | C-I Bond | Suzuki Coupling | Aryl Boronic Acids | Active Methylene | Knoevenagel Condensation | Aldehydes |

| Sonogashira Coupling | Terminal Alkynes | Hantzsch Pyrrole Synthesis | α-Haloketones, Amines | |||

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Gewald Aminothiophene Synthesis | Sulfur, Cyanoacetonitrile |

Theoretical and Computational Investigations on Methyl 3 3 Iodophenyl 3 Oxopropanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. unipd.it These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms. For Methyl 3-(3-iodophenyl)-3-oxopropanoate, these calculations provide a detailed picture of its geometry and the distribution of electrons, which are crucial for predicting its physical and chemical behavior.

The first step in a computational study is typically geometry optimization. Using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the molecule's structure is adjusted to find the minimum energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the most stable spatial arrangement of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound This data is hypothetical and for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-I | 2.10 Å |

| Bond Length | C(ar)-C(=O) | 1.49 Å |

| Bond Length | C=O (keto) | 1.22 Å |

| Bond Length | C(=O)-CH2 | 1.52 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | C(ar)-C(ar)-I | 119.8° |

| Bond Angle | C(ar)-C(=O)-CH2 | 118.5° |

| Dihedral Angle | I-C(ar)-C(=O)-CH2 | 25.4° |

Beyond geometry, quantum calculations reveal the electronic landscape of the molecule. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the keto and ester groups, indicating their nucleophilic character, while positive potential (blue) would likely be found around the methylene (B1212753) protons and the iodinated phenyl ring. Mulliken atomic charge analysis further quantifies this distribution by assigning partial charges to each atom, offering a numerical basis for understanding intramolecular electronic effects. epstem.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This data is hypothetical and for illustrative purposes.

| Atom | Calculated Mulliken Charge (e) |

|---|---|

| I | -0.15 |

| C (bonded to I) | +0.12 |

| O (keto) | -0.55 |

| C (keto) | +0.60 |

| O (ester, C=O) | -0.58 |

| O (ester, O-CH3) | -0.45 |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying chemical reactivity. nih.govscirp.org By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides critical insights into its reactive tendencies.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov For this compound, the HOMO would likely be localized on the iodophenyl ring and the enolizable keto-ester moiety, while the LUMO would be centered on the carbonyl groups. From these orbital energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.govnih.gov

Table 3: Illustrative DFT-Calculated Reactivity Descriptors for this compound This data is hypothetical and for illustrative purposes.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Highest Occupied Molecular Orbital Energy | -6.85 |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.025 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.825 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.85 |

Furthermore, DFT is instrumental in mapping reaction pathways by calculating the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a theoretical basis for understanding reaction kinetics and mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.

For this compound, MD simulations would be crucial for performing a thorough conformational analysis. The molecule possesses several rotatable bonds, including the C(ar)-C(=O) bond and bonds within the keto-ester chain. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a biological target or adopt a specific shape in solution. The simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to account for environmental effects on conformational preference. scispace.com

Table 4: Illustrative Conformational Analysis Summary from a Hypothetical MD Simulation This data is hypothetical and for illustrative purposes.

| Conformer | Key Dihedral Angle (I-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~25° | 0.00 | 65 |

| B | ~160° | 1.5 | 25 |

| C | ~90° | 3.2 | 10 |

Computational Prediction of Spectroscopic Signatures (Methodology Focus)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for confirming their identity and interpreting experimental data. The methodologies focus on calculating the physical phenomena that give rise to different types of spectra.

For infrared (IR) spectroscopy, the primary methodology involves calculating the vibrational frequencies of the molecule. This is typically done using DFT, which computes the second derivatives of the energy with respect to atomic displacements. epstem.net The resulting frequencies correspond to the molecule's normal modes of vibration (e.g., C=O stretching, C-H bending). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the raw data is usually scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the main computational task is the prediction of chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. epstem.net It calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These shielding values are then referenced against a standard compound (like tetramethylsilane, TMS) to yield the ¹H and ¹³C NMR chemical shifts.

Table 5: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This data is hypothetical and for illustrative purposes.

| Spectroscopy Type | Feature | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR | C=O (keto) stretch | 1755 cm⁻¹ (scaled) | 1740 cm⁻¹ |

| IR | C=O (ester) stretch | 1780 cm⁻¹ (scaled) | 1765 cm⁻¹ |

| ¹³C NMR | C=O (keto) | 195.2 ppm | 194.5 ppm |

| ¹³C NMR | C=O (ester) | 168.0 ppm | 167.3 ppm |

| ¹H NMR | CH₂ (methylene) | 3.65 ppm | 3.58 ppm |

In Silico Design of Novel Derivatives and Reactivity Enhancement Strategies

In silico design leverages computational power to rationally propose new molecules with desired properties, accelerating the discovery process and reducing the need for extensive trial-and-error synthesis. nih.govbiointerfaceresearch.com Starting with this compound as a lead structure, computational methods can be used to design derivatives with enhanced reactivity or other improved characteristics.

One common strategy is to modify the substituents on the phenyl ring. For instance, the iodine atom could be replaced with other halogens (F, Cl, Br) or with electron-donating/-withdrawing groups (-OCH₃, -NO₂) to systematically tune the molecule's electronic properties. DFT calculations on these virtual derivatives can quickly predict how these changes would affect the HOMO-LUMO gap. A smaller gap would suggest enhanced reactivity. biointerfaceresearch.com Another approach involves bioisosteric replacement of the ester group or modifications to the keto-ester linker to alter the molecule's shape and flexibility. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with a target property, providing a predictive framework for designing even more effective compounds. biointerfaceresearch.com

Table 6: Illustrative In Silico Design of Derivatives for Reactivity Enhancement This data is hypothetical and for illustrative purposes.

| Derivative Modification (at 3-position) | Predicted HOMO-LUMO Gap (eV) | Predicted Change in Reactivity |

|---|---|---|

| -I (Parent Molecule) | 5.65 | Baseline |

| -NO₂ | 4.95 | Increased |

| -F | 5.75 | Decreased |

| -OCH₃ | 5.50 | Slightly Increased |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. mdpi.com By mapping the potential energy surface, these methods can trace the lowest energy path from reactants to products, identifying key intermediates and transition states along the way. researchgate.netmdpi.com

For a reaction involving this compound, such as a Claisen condensation or a nucleophilic attack at the keto-carbonyl, DFT calculations can be employed to model the entire process. The procedure involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS correctly connects the reactants and products.

This detailed energetic profile provides a deep understanding of the reaction's feasibility, kinetics, and stereoselectivity, offering insights that are often inaccessible through experimental means alone.

Table 7: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition to the Keto Group This data is hypothetical and for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Structure where the new bond is partially formed | +15.2 |

| Intermediate | Tetrahedral intermediate after nucleophilic attack | -5.8 |

| Products | Final addition product | -12.5 |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation Focus on Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques Applied to Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-(3-iodophenyl)-3-oxopropanoate, a suite of NMR experiments is utilized to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

Based on the structure of this compound, the following proton and carbon environments are expected. The predicted chemical shifts are based on analogous compounds, such as 3-iodoacetophenone and methyl propanoate.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to C=O) | 8.1 - 8.3 | 130 - 132 |

| Aromatic CH (ortho to I) | 7.8 - 8.0 | 138 - 140 |

| Aromatic CH (para to C=O) | 7.2 - 7.4 | 128 - 130 |

| Aromatic CH (para to I) | 8.0 - 8.2 | 135 - 137 |

| Aromatic C-I | - | 94 - 96 |

| Aromatic C-C=O | - | 136 - 138 |

| Ketone C=O | - | 195 - 198 |

| Methylene (B1212753) CH₂ | 4.0 - 4.2 | 45 - 47 |

| Ester C=O | - | 167 - 169 |

Multi-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

To unambiguously assign the predicted signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring. The complex splitting patterns of the aromatic region can be deciphered by identifying which protons are adjacent to each other. No correlation would be expected between the aromatic protons, the methylene protons, and the methyl ester protons, as they are separated by quaternary carbons or a heteroatom.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to its corresponding ¹³C signal, and the ¹H signal of the methyl group to its ¹³C signal. Similarly, each aromatic CH proton signal would be correlated to its directly attached carbon atom, aiding in the definitive assignment of the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of the different fragments of the molecule. Key expected HMBC correlations for this compound are detailed in the table below.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|

| Methylene CH₂ | Ketone C=O, Ester C=O, Aromatic C-C=O | Confirms the propanoate chain and its attachment to the benzoyl group. |

| Methyl OCH₃ | Ester C=O | Confirms the methyl ester functionality. |

| Aromatic CHs | Other aromatic carbons (2 and 3 bonds away) | Confirms the substitution pattern of the phenyl ring. |

Advanced Pulse Sequences for Stereochemical Analysis

For this compound, the primary stereochemical consideration is the potential for keto-enol tautomerism. The β-ketoester functionality can exist in equilibrium between the keto form and the enol form. Advanced NMR pulse sequences can be used to study this dynamic process.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can detect through-space proximity of protons. In the case of the enol tautomer, a NOESY experiment could show a correlation between the enolic proton and nearby protons, helping to determine the geometry of the enol.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the equilibrium between the keto and enol forms can be studied. Changes in the relative integrals of the signals corresponding to each tautomer allow for the determination of thermodynamic parameters of the equilibrium.

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₉IO₃), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.

Calculated Exact Mass for C₁₀H₉IO₃

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ¹²⁷I | 126.904473 |

| C₁₀H₉IO₃ | 303.95963 |

By comparing the experimentally measured mass to the calculated mass, the elemental formula can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A plausible fragmentation pathway for this compound would involve initial cleavages alpha to the carbonyl groups and loss of neutral fragments.

Predicted Key Fragment Ions in the MS/MS Spectrum

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 272.9515 | [C₉H₆IO₂]⁺ | OCH₃ |

| 244.9566 | [C₈H₆IO]⁺ | COOCH₃ |

| 203.9489 | [C₆H₄I]⁺ | CH₃OCOCH₂CO |

| 127.0000 | [I]⁺ | C₁₀H₉O₃ |

| 105.0334 | [C₇H₅O]⁺ | C₃H₄O₂I |

The presence of the iodine atom would also give rise to a characteristic isotopic pattern in the mass spectrum, although ¹²⁷I is the only stable isotope. The loss of an iodine radical is also a possible fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the key functional groups are the aromatic ring, the ketone, and the ester. Each of these groups has characteristic vibrational frequencies.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1700 | 1680 - 1700 |

| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 | 1100 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. The presence of two distinct carbonyl stretching bands in the IR and Raman spectra would be strong evidence for the presence of both the ketone and ester functionalities. The substitution pattern on the aromatic ring can often be inferred from the pattern of the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond.

X-ray Crystallography as a Tool for Solid-State Structure Determination of Crystalline Forms or Derivatives

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline solid at the atomic level. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom, which govern the physical properties of the solid.

To perform this analysis, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in an appropriate solvent system. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

The structural data obtained would confirm the connectivity of the atoms, the conformation of the flexible propanoate chain, and the planarity of the iodophenyl ring. A key aspect of the analysis for this particular molecule would be the investigation of potential non-covalent interactions involving the iodine atom, which is known to participate in halogen bonding—a directional interaction that can influence crystal packing and molecular recognition.

Illustrative Crystallographic Data Table for an Aromatic Keto Ester Note: The following data is a representative example for a crystalline organic compound and does not represent experimentally determined values for this compound, for which specific crystallographic data is not publicly available.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C10H9IO4 |

| Formula Weight | 320.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 1020 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 2.085 g/cm³ |

| Final R index [I > 2σ(I)] | R1 = 0.045 |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation Methodologies